molecular formula C15H15BrO6 B371769 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid

9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid

Cat. No.: B371769
M. Wt: 371.18g/mol
InChI Key: GCTJOCJIURITLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid: is a chemical compound with the molecular formula C15H15BrO6 and a molecular weight of 371.18 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid involves multiple steps, including the bromination of specific organic precursors. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: : Industrial production methods for 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~ standard organic synthesis techniques involving bromination and esterification are likely employed.

Chemical Reactions Analysis

Types of Reactions: : 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Utilized in preclinical studies to explore potential therapeutic effects and drug interactions.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid include other brominated organic molecules with similar molecular structures and functional groups.

Uniqueness: : this compound is unique due to its specific molecular configuration, which allows it to interact with particular enzymes and biochemical pathways differently compared to other similar compounds.

Properties

Molecular Formula

C15H15BrO6

Molecular Weight

371.18g/mol

InChI

InChI=1S/C15H15BrO6/c16-13-7-5-8(13)10-9(15(13)21-3-4-22-15)6(7)12(5,11(17)18)14(10)19-1-2-20-14/h5-10H,1-4H2,(H,17,18)

InChI Key

GCTJOCJIURITLW-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)O

Canonical SMILES

C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)O

Origin of Product

United States

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